molecular formula C6H11ClFNO2 B2772701 3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride CAS No. 2413868-62-7

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride

Cat. No.: B2772701
CAS No.: 2413868-62-7
M. Wt: 183.61
InChI Key: TXSHAUXWCZQNKJ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The introduction of the fluorine atom can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Scientific Research Applications

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It can be used to probe the mechanisms of various biochemical processes.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride can be compared with other similar compounds, such as:

    3-(Azetidin-3-yl)propanoic acid;hydrochloride: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom, leading to different reactivity and applications.

    4-(Azetidin-3-yl)benzoic acid;hydrochloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it a valuable compound for various research applications.

Properties

IUPAC Name

3-(azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)1-4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHTZRXCOYOOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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